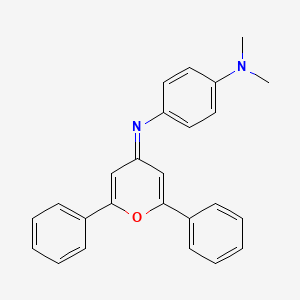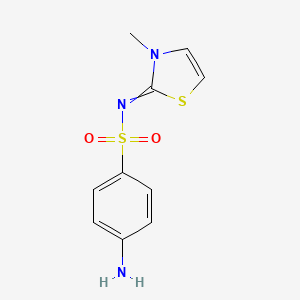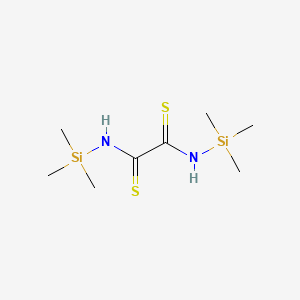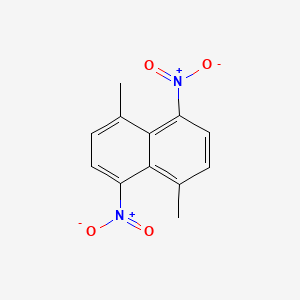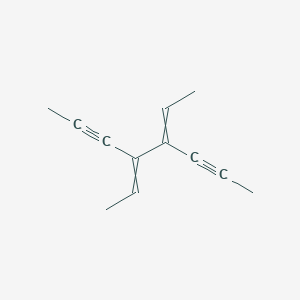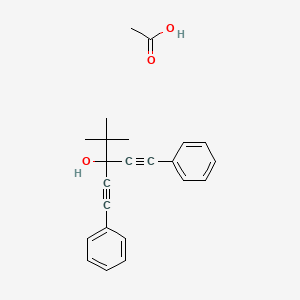
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound with a complex structure that includes both acetic acid and a penta-diyn-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves a multi-step process. One common method is the conjugation of benzalacetone with different substituted benzaldehydes through a mixed aldol condensation reaction in the presence of a strong base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid, acetic acid, and sulfuric acid . Reaction conditions such as temperature and solvent choice are crucial for determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For example, treatment with hydriodic acid and acetic acid can yield 1,5-diphenylpentan-3-one and 3,4-diphenyl-cyclopentanone .
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its potential antioxidant properties make it of interest in biological studies.
Medicine: Research into its pharmacological effects is ongoing, with some studies suggesting potential therapeutic applications.
Industry: While not widely used industrially, it may have niche applications in the production of specialized chemicals.
Wirkmechanismus
The mechanism by which acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets are not well-defined, but its structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other penta-diyn-3-ol derivatives and substituted benzaldehydes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
What sets acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
56923-01-4 |
|---|---|
Molekularformel |
C23H24O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C21H20O.C2H4O2/c1-20(2,3)21(22,16-14-18-10-6-4-7-11-18)17-15-19-12-8-5-9-13-19;1-2(3)4/h4-13,22H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
VXKBSKJWDXLIGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)C(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


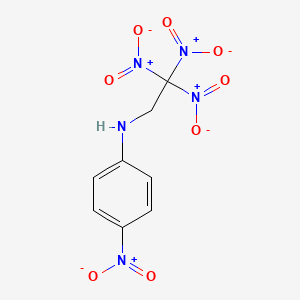


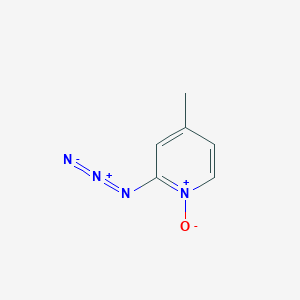
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
